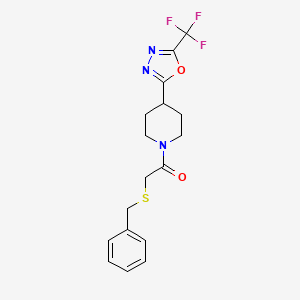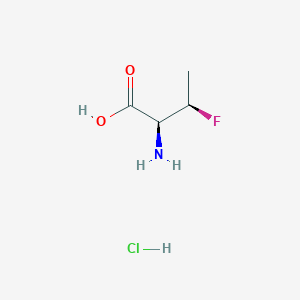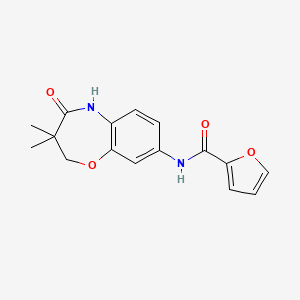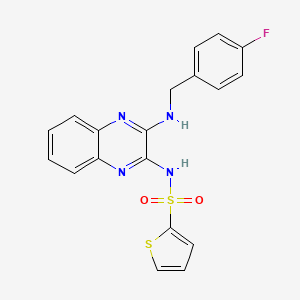
2-(Benzylthio)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylthio)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound with notable applications in both research and industry. The complex structure includes elements such as benzylthio, trifluoromethyl, and oxadiazole groups, making it a valuable subject for multiple fields of scientific investigation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis of 2-(Benzylthio)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone generally involves multi-step organic reactions. These steps include the formation of the oxadiazole ring, introduction of the trifluoromethyl group, and subsequent coupling with piperidine and benzylthio moieties. Typical conditions might involve the use of polar aprotic solvents, temperature regulation, and carefully selected catalysts to promote specific reactions.
Industrial Production Methods
Industrial-scale production requires optimization of synthetic routes for cost-efficiency and yield. This often involves the use of batch reactors, continuous flow systems, and possibly, microwave-assisted synthesis to enhance reaction rates. Careful consideration of waste management and solvent recycling is also crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
This compound can undergo various chemical reactions including:
Oxidation: Conversion of the thioether group to sulfoxides or sulfones.
Reduction: Possible reduction of oxadiazole or trifluoromethyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions at different functional groups.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents are commonly used. Conditions often include controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the presence of catalysts or initiators.
Major Products Formed
Major reaction products vary based on the conditions but can include oxidized derivatives, reduced forms, and substitution products tailored for specific functionalities.
Wissenschaftliche Forschungsanwendungen
2-(Benzylthio)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone finds applications in:
Chemistry: : As a building block for further organic synthesis.
Biology: : Studying interactions with biological macromolecules.
Medicine: : Potential therapeutic roles due to its unique functional groups.
Industry: : Used in the synthesis of materials with specific properties (e.g., fluorinated compounds for specialized uses).
Wirkmechanismus
The compound exerts its effects through interactions at the molecular level, often involving binding to specific receptors or enzymes. The trifluoromethyl and oxadiazole groups enhance its ability to interact with biological targets, potentially disrupting or modifying biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Comparatively, 2-(Benzylthio)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone stands out due to its trifluoromethyl group, which imparts unique properties like increased lipophilicity and metabolic stability. Similar compounds without this group might exhibit different pharmacokinetic and dynamic profiles.
List of Similar Compounds
2-(Methylthio)-1-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
2-(Benzylthio)-1-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
2-(Benzylthio)-1-(4-(5-chloro-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
And there we have it! Quite the compound. Have more questions or ideas about this topic?
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c18-17(19,20)16-22-21-15(25-16)13-6-8-23(9-7-13)14(24)11-26-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJISUUVRVMRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2538143.png)
![N-(Cyanomethyl)-N-cyclopropyl-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2538145.png)
![5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2538147.png)
![methyl 6-ethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538148.png)

![1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2538151.png)
![N-[[4-[(2-Oxopyridin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2538153.png)
![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538154.png)

![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)
![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538160.png)



